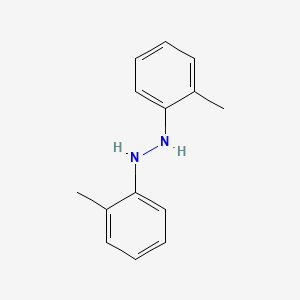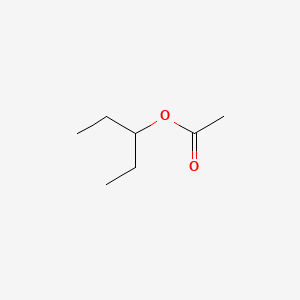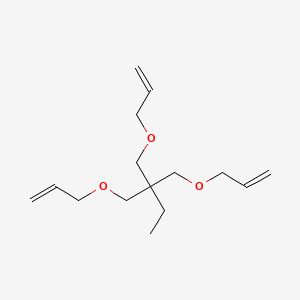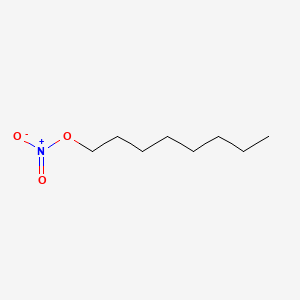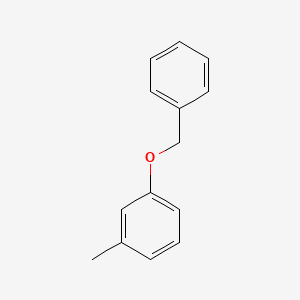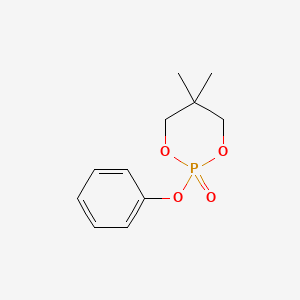
1,1'-Bicyclopentene
Overview
Description
1,1’-Bicyclopentene is a chemical compound with the molecular formula C10H14 . It has an average mass of 134.218 Da and a monoisotopic mass of 134.109543 Da .
Physical And Chemical Properties Analysis
1,1’-Bicyclopentene has a boiling point of 67 °C at 11 mmHg and a density of 0.923 g/mL at 25 °C . Its refractive index is 1.528 .Scientific Research Applications
1. Hepatic Fibrosis Treatment and Mechanism
1,1'-Bicyclopentene derivatives have been studied for their effects on liver diseases, such as hepatic fibrosis. One study investigated the suppressive effect of bicyclol, a derivative of this compound, on hepatic fibrosis induced by dimethylnitrosamine in mice, focusing on its mechanisms involving anti-inflammatory properties and regulation of liver enzymes and collagenase activity (Hu & Liu, 2006).
2. Protective Effects in Liver Injury
Another significant application is in protecting against liver injury. A study demonstrated the protective effects of bicyclol on liver injury induced by anti-tuberculosis drugs in rats. The study highlighted bicyclol's ability to attenuate oxidative stress and suppress inflammatory cytokines, contributing to its hepatoprotective action (Liu et al., 2017).
3. Chemopreventive Actions Against Hepatocarcinogenesis
Bicyclol has also shown chemopreventive actions against hepatocarcinogenesis. It was observed to prevent the malignant transformation of liver epithelial cells in vitro, possibly through the modulation of signal transduction pathways (Sun & Liu, 2006).
4. Broad Pharmacological Properties for Liver Diseases
A comprehensive review of bicyclol’s pharmacological activities emphasized its broad spectrum of effects, including anti-viral, anti-inflammatory, and antitumor properties, making it a potential candidate for various liver diseases (Zhao et al., 2020).
5. Antibacterial Activity
Beyond its hepatoprotective effects, bicyclomycin, a derivative, exhibits antibacterial activity against a spectrum of bacteria, including Gram-negative and certain Gram-positive bacteria. It targets the rho transcription termination factor, showcasing a novel mechanism of action among antibiotics (Kohn & Widger, 2005).
6. Antiviral Effects
Bicyclams, another derivative class, are identified as potent and selective inhibitors of HIV replication. They function as CXCR4 antagonists, demonstrating a specific inhibitory effect on T-tropic HIV strains, highlighting their potential in antiviral therapy (Schols et al., 1997).
properties
IUPAC Name |
1-(cyclopenten-1-yl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h5,7H,1-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUARQURWMXSDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340141 | |
| Record name | 1,1'-Bicyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934-02-1 | |
| Record name | 1,1'-Bicyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



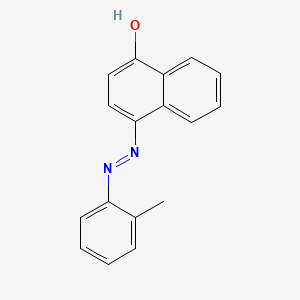

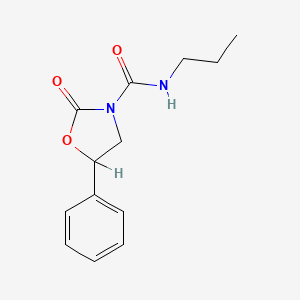
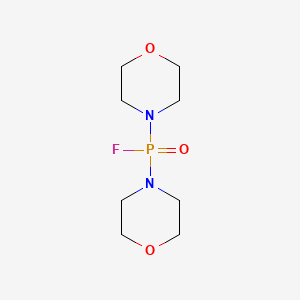

![2-Methylbenzo[h]quinoline](/img/structure/B1618303.png)
